3-Butyl-3-ethylpiperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Synthetic Organic Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of immense importance in the field of chemistry. encyclopedia.pub Its prevalence is particularly notable in the architecture of numerous natural products and synthetic pharmaceuticals. researchgate.netdntb.gov.ua The unique conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of chemical interactions, makes it an ideal scaffold for the design of biologically active molecules. thieme-connect.comresearchgate.net
The significance of the piperidine scaffold is underscored by its presence in a wide range of pharmaceuticals with diverse therapeutic applications. encyclopedia.pubijnrd.org For instance, derivatives of piperidine are found in drugs targeting the central nervous system, as well as in antiviral, antimicrobial, and anticancer agents. researchgate.netijnrd.org This widespread utility has cemented the piperidine framework as a privileged structure in medicinal chemistry, driving continuous research into its synthesis and functionalization. thieme-connect.commdpi.com
Overview of Methodological Advancements in Piperidine Synthesis
The construction of the piperidine ring and its derivatives has been a subject of intense investigation, leading to the development of a plethora of synthetic methodologies. mdma.ch Historically, the synthesis of piperidines often relied on the reduction of pyridine (B92270) precursors. researchgate.net While effective, this approach can sometimes be limited by the availability of the corresponding substituted pyridines.
More contemporary methods have focused on the development of more versatile and stereoselective routes to access highly functionalized piperidines. nih.gov These include, but are not limited to:
Aza-Diels-Alder reactions: This powerful cycloaddition reaction allows for the direct formation of the piperidine ring with good control over stereochemistry.
Ring-closing metathesis (RCM): RCM has emerged as a robust tool for the synthesis of a wide variety of cyclic compounds, including piperidines, from acyclic precursors.
Catalytic hydrogenation of pyridinium (B92312) salts: This method offers a complementary approach to the reduction of pyridines, often with improved selectivity. researchgate.net
Intramolecular cyclization strategies: A diverse range of intramolecular reactions, such as reductive amination and N-alkylation, have been employed to construct the piperidine ring from linear substrates. researchgate.net
A significant area of focus in modern piperidine synthesis is the development of enantioselective methods to produce chiral piperidine derivatives. acs.orgnih.gov This is of paramount importance for the pharmaceutical industry, as the biological activity of a chiral molecule is often dependent on its specific stereochemistry. thieme-connect.comresearchgate.net
Specific Research Focus: 3-Butyl-3-ethylpiperidine as a Substituted Heterocycle
Within the broad class of substituted piperidines, this compound represents a specific, non-commercially available chemical entity. Its structure features a piperidine ring substituted at the 3-position with both a butyl and an ethyl group. The synthesis of such a 3,3-disubstituted piperidine presents a unique chemical challenge, often requiring specialized synthetic strategies to construct the sterically hindered quaternary carbon center. acs.orgnih.govnih.gov
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the vast body of knowledge on related substituted piperidines. The presence of the tertiary amine within the piperidine ring imparts basic properties to the molecule. The butyl and ethyl substituents at the 3-position are expected to influence its lipophilicity and steric profile, which in turn would affect its physical and chemical behavior.
The study of molecules like this compound is valuable for expanding the fundamental understanding of structure-property relationships within the piperidine class. Research into the synthesis and characterization of such novel compounds contributes to the broader toolkit of synthetic chemists and may pave the way for the discovery of new molecules with interesting and useful properties.
Compound Information
| Compound Name |
| This compound |
| Pyridine |
| Butyl |
| Ethyl |
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C11H23N |
| Molecular Weight | 169.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC1(CCCNC1)CC |
| InChI Key | UQJCRHRCZDFJSH-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3-butyl-3-ethylpiperidine |
InChI |
InChI=1S/C11H23N/c1-3-5-7-11(4-2)8-6-9-12-10-11/h12H,3-10H2,1-2H3 |
InChI Key |
QVWVGOSNWLFPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCNC1)CC |
Origin of Product |
United States |
Stereochemical Investigations of 3 Butyl 3 Ethylpiperidine
Control of Chirality at the C3 Quaternary Center
The construction of all-carbon quaternary stereocenters, such as the C3 position in 3-butyl-3-ethylpiperidine, is a formidable challenge in organic synthesis. The steric hindrance and the difficulty in differentiating the enantiofacial planes of the precursor make these constructions non-trivial. A primary strategy for establishing the chirality at the C3 position of piperidine (B6355638) rings involves the sequential dialkylation of a lactam enolate precursor. bohrium.com
This approach often utilizes a chiral auxiliary to direct the incoming alkyl groups to a specific face of the enolate. For instance, phenylglycinol-derived oxazolopiperidone lactams have been successfully employed as chiral templates. dntb.gov.ua The initial alkylation (e.g., with an ethyl group) proceeds with high diastereoselectivity, directed by the bulky chiral auxiliary. Subsequent deprotonation and a second alkylation (e.g., with a butyl group) install the second substituent, creating the quaternary center. The final step involves the reductive removal of the chiral auxiliary to yield the enantiomerically enriched 3,3-disubstituted piperidine. The choice of the auxiliary and the reaction conditions are paramount in dictating the final absolute stereochemistry of the C3 center. bohrium.comdntb.gov.ua
Diastereoselective and Enantioselective Synthetic Pathways
Achieving both diastereoselectivity and enantioselectivity in the synthesis of molecules like this compound requires carefully designed synthetic routes. Beyond the chiral auxiliary-mediated dialkylation mentioned above, other advanced strategies have been developed for related systems.
Key Synthetic Strategies:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor can lead to a chiral piperidine. nih.gov For a 3,3-disubstituted piperidine, this would typically involve the hydrogenation of a 3-butyl-3-ethyl-dihydropyridine or a related unsaturated precursor bearing a chiral catalyst.
Intramolecular Cyclization: Diastereoselective intramolecular cyclization reactions, such as reductive hydroamination or radical cyclizations, can be employed to form the piperidine ring with defined stereochemistry. nih.gov The stereochemical outcome is often governed by the pre-existing stereocenters in the acyclic precursor.
Enolate Alkylation: As the most direct route to the C3 quaternary center, the sequential alkylation of a piperidone enolate is a key pathway. The order of addition of the butyl and ethyl groups, combined with the use of a chiral auxiliary or a chiral phase-transfer catalyst, can control the stereochemical outcome. bohrium.comdntb.gov.ua
The development of these pathways is crucial for accessing specific stereoisomers of this compound for biological evaluation.
Conformational Analysis of Substituted Piperidines
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of the nitrogen heteroatom and its lone pair, along with substituents, introduces unique conformational considerations.
Substituents on the piperidine ring generally prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms or substituents. In the case of this compound, the piperidine ring is expected to exist primarily in a chair conformation. Since both the butyl and ethyl groups are attached to the same carbon, one must be axial and the other equatorial. To minimize steric strain, the larger butyl group would be expected to preferentially occupy the more spacious equatorial position, forcing the smaller ethyl group into the axial position.
Furthermore, substituents on the nitrogen atom can have a profound impact on the ring's conformation. For example, a bulky N-substituent, like a tert-butoxycarbonyl (Boc) group, can introduce A(1,3) strain (allylic strain) if it interacts with an adjacent axial substituent, potentially distorting the chair conformation or shifting the conformational equilibrium. rsc.org In N-acyl or N-aryl piperidines, conjugation between the nitrogen lone pair and the π-system can increase the planarity at the nitrogen atom, leading to pseudoallylic strain that can influence the orientation of substituents at the C2 and C6 positions. nih.govacs.org
The orientation of the nitrogen lone pair of electrons is a subtle but important aspect of piperidine stereochemistry. The lone pair can occupy either an axial or an equatorial position, corresponding to an equatorial or axial N-H bond, respectively. In the parent piperidine molecule, there is a small energetic preference for the conformer with the equatorial N-H bond, which places the lone pair in the axial position. stackexchange.comrsc.org This preference is often attributed to stabilizing hyperconjugative interactions between the axial lone pair and the anti-periplanar C-C σ* orbitals of the ring.
However, this preference is highly sensitive to the substitution pattern. For N-alkyl piperidines, such as N-methylpiperidine, the situation is reversed. The steric demand of the methyl group leads to a strong preference for the equatorial position, which in turn forces the lone pair to be predominantly axial to avoid unfavorable 1,3-synaxial interactions between the methyl group and the axial hydrogens at C3 and C5. stackexchange.com For this compound, assuming no N-substitution, the lone pair would likely favor the axial orientation (equatorial N-H).
The following table summarizes the general conformational preferences in substituted piperidines:
| Conformer Feature | Preferred Orientation | Rationale |
| Ring Substituents (e.g., alkyl) | Equatorial | Minimizes 1,3-diaxial steric strain |
| N-H Bond (unsubstituted piperidine) | Equatorial | Places the lone pair in the more stable axial position stackexchange.comrsc.org |
| N-Alkyl Group | Equatorial | Minimizes 1,3-synaxial steric strain with C3/C5 hydrogens stackexchange.com |
| Nitrogen Lone Pair (N-alkylated) | Axial | A consequence of the N-alkyl group occupying the equatorial position stackexchange.com |
Prediction of Stereochemical Outcomes in Alkylation Reactions
Predicting the stereochemical outcome of reactions that form the C3 quaternary center is essential for an efficient synthetic strategy. For the dialkylation of a 3-substituted piperidone enolate, the stereochemical course is dictated by the direction of approach of the second electrophile (alkyl halide).
The facial selectivity of this second alkylation step is influenced by several factors:
Existing Stereochemistry: The substituent already present at C3 will direct the incoming electrophile to the less sterically hindered face of the enolate.
Chiral Auxiliaries: As discussed, a covalently bound chiral auxiliary can effectively block one face of the enolate, leading to a highly predictable and diastereoselective alkylation. bohrium.comdntb.gov.ua
Reaction Conditions: The choice of solvent, temperature, and counter-ion can influence the aggregation state and geometry of the enolate, thereby affecting the stereochemical outcome. researchgate.net
Computational Models: Modern computational chemistry offers powerful tools for predicting stereoselectivity. Quantum mechanical calculations and specialized force fields (Q2MM) can model the transition states of the alkylation reaction, allowing for the prediction of the major diastereomer. chemrxiv.org
By carefully considering these factors, chemists can design alkylation reactions that favor the formation of the desired stereoisomer of this compound.
Mechanistic Studies of 3 Butyl 3 Ethylpiperidine Reactions
Elucidation of Reaction Pathways for C-C and C-N Bond Formation
The construction of the 3-butyl-3-ethylpiperidine framework involves the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The specific reaction pathways for the formation of these bonds are highly dependent on the chosen synthetic strategy.
One of the most effective and studied pathways for the introduction of two different alkyl groups at the C3 position of a piperidine (B6355638) ring is the sequential alkylation of a pre-formed piperidine precursor, typically a derivative of 3-piperidone. In this approach, the C-N bond is already part of the starting heterocyclic system, and the focus is on the stereocontrolled formation of two new C-C bonds at the C3 position.
A well-established method involves the use of chiral bicyclic lactams, such as phenylglycinol-derived oxazolopiperidone lactams. nih.govvanderbilt.edu The reaction pathway for the dialkylation of these systems can be described as follows:
Enolate Formation: The process begins with the deprotonation of the α-carbon to the carbonyl group (the future C3 of the piperidine ring) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This step is crucial as it generates a nucleophilic enolate intermediate. vanderbilt.educambridge.org The choice of base and reaction conditions (e.g., temperature, solvent) can influence the regioselectivity of enolate formation in unsymmetrical ketones. bham.ac.uk
First Alkylation (C-C Bond Formation): The generated enolate then reacts with a first alkylating agent, for instance, butyl iodide. This is a standard S(_N)2 reaction where the nucleophilic enolate attacks the electrophilic alkyl halide, forming the first C-C bond and introducing the butyl group at the C3 position. The stereochemistry of this step is often directed by the chiral auxiliary incorporated into the lactam system. nih.gov
Second Enolate Formation and Alkylation (Second C-C Bond Formation): The monoalkylated intermediate is then subjected to a second round of deprotonation with a strong base to form a new enolate. This enolate is subsequently trapped with a second, different alkylating agent, such as ethyl iodide, to form the second C-C bond. This step creates the quaternary stereocenter at the C3 position. vanderbilt.edu
Removal of Chiral Auxiliary and Lactam Reduction: Finally, the chiral auxiliary is cleaved, and the lactam functionality is reduced to afford the target this compound. This final stage reveals the piperidine nitrogen and completes the synthesis. vanderbilt.edu
An alternative approach involves the formation of the piperidine ring itself (C-N bond formation) as a key step. For instance, a rhodium-catalyzed asymmetric [2+2+2] cycloaddition can be employed to construct polysubstituted piperidines. nih.gov In such a strategy, an alkyne, an alkene, and an isocyanate can be brought together, with two of the components attached by a removable linker, to form the piperidine ring with a high degree of stereocontrol. nih.gov Subsequent modifications would then be necessary to install the butyl and ethyl groups at the C3 position if not incorporated in the initial cycloaddition partners.
Understanding Regioselectivity and Stereoselectivity in Catalytic Processes
Regioselectivity and stereoselectivity are paramount in the synthesis of asymmetrically substituted 3,3-dialkylpiperidines. Catalytic processes offer a powerful means to control these aspects, often with high efficiency and enantiomeric excess.
Regioselectivity: In the context of forming this compound from a piperidine precursor, regioselectivity primarily pertains to the formation of the correct enolate when starting from an unsymmetrical piperidone derivative. The formation of the kinetic versus the thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. bham.ac.uk For instance, using a bulky base like LDA at low temperatures in an aprotic solvent typically favors the formation of the kinetic enolate (deprotonation of the less hindered α-proton), while smaller bases at higher temperatures in protic solvents can lead to the thermodynamic enolate. bham.ac.uk
Stereoselectivity: The stereochemical outcome of the dialkylation is a critical aspect, and significant research has been devoted to controlling the configuration of the newly formed quaternary center. The use of chiral auxiliaries, as seen in the phenylglycinol-derived oxazolopiperidone lactams, is a highly effective strategy. The stereoselectivity of the alkylation steps is dictated by the facial bias imposed by the chiral auxiliary. The enolate can exist in a conformation that is sterically shielded on one face by the auxiliary, directing the incoming electrophile (the alkyl halide) to the opposite face. vanderbilt.edu
Below is a data table illustrating the impact of the order of alkylation on the diastereoselectivity in the synthesis of a 3-benzyl-3-ethylpiperidone precursor, which serves as an analogue for this compound.
| Starting Lactam Configuration | First Alkylating Agent | Second Alkylating Agent | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|
| trans-H-3/H-8a | Benzyl bromide | Ethyl iodide | 96:4 |
| trans-H-3/H-8a | Ethyl iodide | Benzyl bromide | 33:67 |
Data derived from studies on analogous phenylglycinol-derived oxazolopiperidone lactam systems. vanderbilt.edu
Catalytic asymmetric methods are also emerging for the synthesis of chiral piperidines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines can provide 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgnih.gov While this has been demonstrated for monosubstitution, extensions of this methodology could potentially be applied to the synthesis of 3,3-disubstituted piperidines.
Role of Intermediates (e.g., Enamide Anions, Iminium Cations) in Transformations
The transformations leading to this compound proceed through several key reactive intermediates that dictate the course of the reaction.
Enolate/Enamide Anions: As discussed in section 4.1, the enolate anion is a pivotal intermediate in the C-C bond-forming alkylation steps. vanderbilt.educambridge.org The enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization stabilizes the anion, making its formation feasible with a suitable base. masterorganicchemistry.com The geometry of the enolate (E vs. Z) can also influence the stereochemical outcome of the subsequent alkylation.
In cases where the starting material is an enamine or an imine, deprotonation can lead to the formation of an enamide anion. For example, the deprotonation of Δ¹-piperideine (a cyclic enamine) with a strong base like ethylmagnesium bromide or LDA generates an enamide anion. odu.eduodu.edu This enamide anion can then be alkylated at the C3 position. This approach has been used to synthesize 3-alkylpiperidines such as 3-ethylpiperidine (B83586) and 3-n-butylpiperidine. odu.eduodu.edu Sequential alkylation via this intermediate could, in principle, lead to 3,3-dialkylated products.
Iminium Cations: Iminium cations are another class of important intermediates in piperidine chemistry. An iminium ion features a positively charged, double-bonded nitrogen atom ([R₂C=NR₂]⁺). They are significantly more electrophilic than the corresponding imines or enamines.
In the context of forming 3,3-disubstituted piperidines, iminium ions can be generated from cyclic enamines or dihydropyridines upon reaction with an electrophile. For instance, the C-alkylation of 1,2-dihydropyridines with alkyl triflates leads to the formation of an iminium ion intermediate. nih.gov This electrophilic intermediate can then be trapped by a nucleophile, such as a hydride source or a carbon nucleophile, to yield a substituted piperidine. nih.gov This sequence allows for the introduction of a quaternary center at the C3 position with high regio- and diastereoselectivity. nih.gov
A plausible, albeit less commonly cited pathway for C3-dialkylation could involve the formation of an enamine from a 3-piperidone precursor, followed by the generation of an iminium ion through N-alkylation or protonation. The increased electrophilicity at C3 could then facilitate a nucleophilic attack by an organometallic reagent to form one of the C-C bonds. However, the more prevalent and well-documented role of iminium ions in piperidine synthesis is in cycloaddition reactions and functionalization at the C2 or C4 positions. For C3-alkylation, the enolate/enamide pathway is generally more established and synthetically utilized.
The table below summarizes the key intermediates and their roles in the synthesis of 3,3-dialkylated piperidines.
| Intermediate | Formation | Role in Transformation |
|---|---|---|
| Enolate Anion | Deprotonation of a 3-piperidone derivative with a strong base (e.g., LDA). | Acts as a nucleophile in S(_N)2 reactions with alkyl halides to form C-C bonds at the C3 position. |
| Enamide Anion | Deprotonation of a cyclic enamine (e.g., Δ¹-piperideine) with a strong base. | Similar to enolates, acts as a nucleophile for C3-alkylation. |
| Iminium Cation | Alkylation or protonation of a cyclic enamine or dihydropyridine. | Acts as an electrophile, allowing for the addition of nucleophiles to form substituted piperidines, including those with quaternary centers. |
Advanced Spectroscopic Characterization Techniques
X-ray Crystallography for Structural Determination
The application of X-ray crystallography to 3-Butyl-3-ethylpiperidine would first require the growth of a suitable single crystal. The process of crystallization is often the most challenging step, as it requires bringing a solution of the pure compound to a state of supersaturation under controlled conditions to allow for the formation of a well-ordered crystal lattice. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.
By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and, from that, determine the precise location of each atom. This would reveal the exact conformation of the piperidine (B6355638) ring, as well as the spatial orientation of the butyl and ethyl substituents at the C3 position. However, a search of crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to determine the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be essential for its characterization.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the butyl and ethyl groups, as well as the protons on the piperidine ring. The chemical shifts (δ) of these signals would be influenced by the local electronic environment of each proton. For instance, the protons on the carbons adjacent to the nitrogen atom in the piperidine ring would likely appear at a different chemical shift compared to the other ring protons. The integration of the signals would correspond to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) would provide information about the number of neighboring protons.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring CH₂ (α to N) | ~2.5 - 3.0 | ~45 - 55 |
| Piperidine Ring CH₂ (β to N) | ~1.4 - 1.8 | ~25 - 35 |
| Piperidine Ring CH₂ (γ to N) | ~1.4 - 1.8 | ~25 - 35 |
| C3-CH₂ (Ethyl) | ~1.2 - 1.6 | ~25 - 35 |
| CH₃ (Ethyl) | ~0.8 - 1.0 | ~5 - 15 |
| C3-CH₂ (Butyl) | ~1.2 - 1.6 | ~25 - 35 |
| CH₂ (Butyl) | ~1.1 - 1.5 | ~20 - 30 |
| CH₂ (Butyl) | ~1.1 - 1.5 | ~20 - 30 |
| CH₃ (Butyl) | ~0.8 - 1.0 | ~10 - 20 |
| C3 (Quaternary) | - | ~35 - 45 |
Note: These are hypothetical values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.
For this compound (C₁₁H₂₃N), the molecular weight is 169.31 g/mol . In a mass spectrum, one would expect to see a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass with high precision, which in turn allows for the determination of the elemental composition.
When the molecule is ionized in the mass spectrometer, it can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often characteristic of the original molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the butyl or ethyl group from the C3 position, as well as fragmentation of the piperidine ring itself. Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. While specific mass spectrometry data for this compound was not found, the NIST WebBook provides data for the related compound 3-Ethyl-piperidine, which has a molecular weight of 113.2007 g/mol . nist.gov
Table 2: Predicted Mass Spectrometry Data for this compound (Hypothetical)
| Ion | m/z (Hypothetical) | Possible Identity |
| [M]⁺ | 169 | Molecular Ion |
| [M-C₂H₅]⁺ | 140 | Loss of ethyl group |
| [M-C₄H₉]⁺ | 112 | Loss of butyl group |
Note: These are hypothetical fragmentation patterns. The actual fragmentation will depend on the ionization method used.
Computational and Theoretical Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to explore the dynamic nature of molecules like 3-Butyl-3-ethylpiperidine. These methods allow for the investigation of the molecule's preferred shapes and the energy associated with them.
Conformational Analysis and Energy Landscapes
The piperidine (B6355638) ring in this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. Due to the substitution at the C3 position with both a butyl and an ethyl group, the conformational analysis focuses on the orientation of these alkyl chains.
The primary conformational equilibrium for the piperidine ring itself is between two chair forms. In 3,3-disubstituted piperidines, both substituents are attached to the same carbon atom, leading to distinct steric interactions that define the energy landscape. The butyl and ethyl groups will position themselves to minimize steric hindrance with the rest of the ring.
Computational methods, such as molecular mechanics, are well-suited for calculating the relative steric energies of different conformers. uci.edu The energy landscape of this compound is characterized by potential energy minima corresponding to these stable chair conformations. The transition between these conformations involves higher-energy twist-boat or boat-like structures. For N-acylpiperidines, quantum mechanics calculations suggest that a twist-boat conformation can be more favorable than a chair conformation with an equatorial 2-methyl group. nih.gov
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 | Butyl and Ethyl groups in pseudo-equatorial/axial orientations | 0.00 (most stable) |
| Chair 2 (Ring Inversion) | Alternative chair conformation | ~4-6 |
| Twist-Boat | Transition state between chair forms | ~8-12 |
Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted piperidines. Specific values would require dedicated computational studies on this compound.
Prediction of Enantioselectivity
Since the C3 carbon of this compound is not a stereocenter, the molecule itself is achiral. However, computational studies can be employed to predict the enantioselectivity of reactions involving this molecule, for instance, if it were used as a ligand in asymmetric catalysis.
The prediction of enantioselectivity often involves modeling the transition states of the catalyzed reaction. By calculating the energies of the diastereomeric transition states leading to the different enantiomers of the product, the enantiomeric excess can be predicted. The difference in the free energies of these transition states (ΔΔG‡) is related to the ratio of the enantiomers.
Orbital Interactions and Conformational Stability
The conformational stability of this compound is governed by a combination of steric and electronic effects. Orbital interactions, such as hyperconjugation, can play a role in stabilizing certain conformations. For example, an anti-periplanar arrangement of a C-H or C-C bond with respect to the nitrogen lone pair can lead to a stabilizing n -> σ* interaction.
In the case of 3,3-disubstituted piperidines, the gauche interactions between the substituents and the ring atoms are a primary determinant of conformational preference. The butyl and ethyl groups will adopt conformations that minimize these unfavorable steric clashes.
Quantum Chemical Calculations (e.g., DFT/B3LYP)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. The B3LYP functional is a commonly used hybrid functional that often yields results in good agreement with experimental data for organic molecules.
Geometric Optimization and Electronic Structure Analysis
DFT calculations at the B3LYP level of theory can be used to perform a full geometry optimization of the different conformers of this compound. This process finds the lowest energy structure for each conformer by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Once the geometries are optimized, various electronic properties can be analyzed. This includes the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and its potential for intermolecular interactions. For instance, in a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the DFT/B3LYP/6–311 G(d,p) method was utilized to determine HOMO–LUMO energy levels. nih.gov
Derivatization and Scaffold Modification
Synthesis of Spiro-Piperidine Derivatives
The construction of a spirocyclic system onto the 3-position of a pre-formed 3,3-dialkylpiperidine ring is not a commonly reported transformation due to the lack of a reactive functional group at the spiro-center. More conventional strategies for synthesizing 3-spiropiperidines involve building the piperidine (B6355638) ring onto an existing cyclic structure or utilizing a piperidone precursor.
Should one wish to synthesize a spiro-piperidine derivative from a 3-butyl-3-ethylpiperidine core, it would first be necessary to introduce a functional group at the 3-position. For instance, if a synthetic route could be devised to produce 3-butyl-3-(hydroxymethyl)piperidine, this alcohol could then be elaborated into a spirocycle. A hypothetical reaction sequence is presented in Table 1.
| Step | Reaction | Description | Potential Challenges |
| 1 | Oxidation of an alkyl substituent | Selective oxidation of one of the alkyl groups (e.g., the butyl chain) to introduce a handle for further reactions. | High stability of alkyl C-H bonds; lack of selectivity between the butyl and ethyl groups. |
| 2 | Chain elongation and functionalization | Conversion of the oxidized alkyl group into a precursor suitable for cyclization (e.g., a diol or a haloalkane). | Multiple synthetic steps required; potential for side reactions. |
| 3 | Intramolecular cyclization | Ring-closing reaction to form the spirocyclic system. | Steric hindrance from the piperidine ring and the remaining alkyl group could impede cyclization. |
Table 1: Hypothetical Strategy for Spiro-Piperidine Synthesis
Synthesis of Condensed Piperidines
The synthesis of piperidines with a fused ring system, known as condensed piperidines, typically involves the cyclization of a suitably functionalized acyclic precursor or the modification of a partially saturated pyridine (B92270) ring. Creating a condensed system from a saturated 3,3-dialkylpiperidine like this compound would necessitate the functionalization of either the piperidine ring itself or one of the alkyl substituents to enable a ring-forming reaction.
A plausible, albeit synthetically challenging, approach would involve the functionalization of one of the alkyl side chains. For example, a terminal functional group could be introduced on the butyl chain, which could then undergo an intramolecular cyclization with the piperidine nitrogen or an adjacent carbon atom. Table 2 outlines a conceptual pathway for such a transformation.
| Starting Material | Intermediate | Product | Reaction Type |
| This compound | 3-(4-Hydroxybutyl)-3-ethylpiperidine | Octahydropyrido[1,2-a]azepine derivative | Intramolecular cyclization |
| This compound | 3-Butyl-3-ethyl-2-oxopiperidine | Fused lactam system | Ring annulation |
Table 2: Conceptual Pathways to Condensed Piperidines
Functionalization of the Piperidine Scaffold for Further Transformations
The inert nature of the C-H bonds in this compound makes direct functionalization of the scaffold a significant hurdle. Modern synthetic methods, such as C-H activation, could theoretically offer a route to introduce functionality, but these reactions often require directing groups, which are absent in the parent molecule. Furthermore, the steric bulk around the 3-position would likely hinder the approach of catalysts and reagents.
A more feasible strategy for modifying the this compound scaffold would be to start from a precursor that already contains a functional group at the 3-position, alongside the butyl and ethyl groups. For example, the synthesis could begin with a 3-carboxy-3-ethyl-piperidine derivative, to which the butyl group is added. The carboxylic acid could then be used as a versatile handle for a variety of transformations, as detailed in Table 3.
| Functional Group | Potential Transformation | Resulting Structure |
| Carboxylic Acid (-COOH) | Reduction to alcohol, conversion to amide, esterification | Precursors for spiro-ethers, condensed lactams, etc. |
| Hydroxyl (-OH) | Oxidation to ketone, conversion to leaving group | Precursors for spiro-ketals, fused carbocycles, etc. |
| Amine (-NH2) | Acylation, alkylation, diazotization | Versatile intermediates for various heterocyclic systems. |
Table 3: Potential Functional Group Transformations on a 3-Substituted Piperidine Scaffold
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely prioritize the development of green and sustainable methods for producing 3-Butyl-3-ethylpiperidine. This involves moving away from traditional synthetic routes towards more economically and ecologically sound alternatives.
A significant area of interest is the use of biomass as a renewable feedstock. nih.gov Research could explore pathways starting from bio-based platform chemicals like furfural, which can be transformed into the piperidine (B6355638) skeleton through innovative catalytic processes. nih.gov For instance, developing multifunctional catalysts, such as surface single-atom alloys, could enable the one-pot conversion of biomass-derived intermediates to the core piperidine structure under mild conditions. nih.gov
Furthermore, the principles of green chemistry are expected to be central to new synthetic designs. ajchem-a.com This includes the use of water as a solvent, the development of non-toxic and recyclable catalysts, and the design of solvent-free reaction conditions to minimize waste and environmental impact. ajchem-a.comresearchgate.net Research could focus on catalytic systems that can be easily recovered and reused multiple times without significant loss of activity. ajchem-a.com Exploring one-pot multicomponent reactions, which increase efficiency by combining several synthetic steps into a single operation, represents another promising direction for the streamlined synthesis of highly substituted piperidines. ajchem-a.com
| Synthetic Approach | Key Features | Potential Advantages |
| Biomass Valorization | Utilizes renewable feedstocks like furfural. nih.gov | Reduces reliance on fossil fuels; enhances sustainability. nih.gov |
| Green Catalysis | Employs non-toxic, recyclable catalysts and green solvents (e.g., water). ajchem-a.com | Minimizes environmental impact and waste generation. ajchem-a.com |
| One-Pot Reactions | Combines multiple reaction steps into a single procedure. ajchem-a.com | Improves efficiency, saves time and resources. ajchem-a.com |
| Flow Chemistry | Utilizes continuous flow reactors for synthesis. acs.org | Offers enhanced safety, scalability, and control over reaction parameters. acs.org |
Exploration of Advanced Analytical Techniques for Structural and Stereochemical Analysis
Given that this compound possesses a chiral center at the C3 position, a critical area for future research is the development and application of advanced analytical methods for its comprehensive structural and stereochemical characterization.
The separation and analysis of enantiomers are crucial, and future work will likely focus on refining chromatographic and electrophoretic techniques. acs.orgjiangnan.edu.cn High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using novel chiral stationary phases (CSPs) are primary areas for exploration. jiangnan.edu.cnmdpi.com Research into new CSPs, including those based on porous organic materials or modified polysaccharides, could lead to improved enantiomeric resolution and separation efficiency. jiangnan.edu.cn
Capillary electrophoresis (CE) and its variant, capillary electrochromatography (CEC), offer high efficiency and rapid analysis times for chiral separations. jiangnan.edu.cnmdpi.com Future studies could investigate the use of various chiral selectors, such as cyclodextrins, within the CE system to achieve baseline separation of the enantiomers of this compound. jiangnan.edu.cn
Mass spectrometry (MS) is another powerful tool that will be further explored, particularly for direct chiral discrimination. acs.org While challenging, methods involving chiral derivatization reagents that create diastereomers with different mass-to-charge ratios or fragmentation patterns could be developed. acs.org Additionally, advanced sensing techniques, potentially based on electrochemical methods with chiral recognition layers or nanopore sensing, represent a frontier for rapid, separation-free chiral analysis. acs.orgjiangnan.edu.cn
| Analytical Technique | Focus Area for this compound | Objective |
| Chiral Chromatography (HPLC, SFC) | Development and application of novel chiral stationary phases (CSPs). jiangnan.edu.cn | Achieve high-resolution separation of enantiomers. mdpi.com |
| Capillary Electrophoresis (CE/CEC) | Use of new chiral selectors and functionalized capillaries. jiangnan.edu.cn | Enable fast and efficient enantioseparation. mdpi.com |
| Mass Spectrometry (MS) | Exploration of chiral derivatization and kinetic methods. acs.org | Facilitate direct chiral detection and quantification. acs.org |
| Advanced Sensing | Development of electrochemical sensors with chiral recognition. jiangnan.edu.cn | Provide rapid, real-time enantiomeric analysis without separation. acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of synthetic routes for molecules like this compound. rjptonline.org These computational tools can process vast amounts of chemical data to predict reaction outcomes and optimize experimental conditions, thereby accelerating the research cycle. beilstein-journals.orgnih.gov
Future research will likely involve creating ML models trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound. beilstein-journals.orgnih.gov These models can suggest the most effective catalysts, solvents, reagents, and temperature for a given transformation, significantly reducing the amount of empirical experimentation required. beilstein-journals.orgeurekalert.org By analyzing factors like sterics and electronic orbitals, ML algorithms can predict reaction selectivity and yield with increasing accuracy. eurekalert.org
Furthermore, AI can be employed for computer-aided synthesis planning (CASP). beilstein-journals.org Retrosynthesis models powered by deep learning can propose novel and diverse synthetic pathways to this compound that a human chemist might not consider. beilstein-journals.org This approach can lead to the discovery of more efficient, cost-effective, and sustainable routes. The combination of ML-guided optimization with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system where AI proposes experiments, robots execute them, and the resulting data is used to refine the models for the next round of predictions. beilstein-journals.org
| AI/ML Application | Description | Goal for this compound Research |
| Reaction Condition Prediction | ML models trained on reaction databases predict optimal catalysts, solvents, and reagents. beilstein-journals.org | Identify the most efficient conditions for synthesis, improving yield and selectivity. rjptonline.orgeurekalert.org |
| Yield Prediction | Deep learning models forecast the yield of a reaction based on reactants and conditions. rjptonline.orgbeilstein-journals.org | Prioritize high-yielding reactions, reducing experimental effort and material waste. nih.gov |
| Retrosynthesis Planning | AI algorithms suggest novel synthetic routes to a target molecule. beilstein-journals.org | Discover more efficient and sustainable pathways for the production of this compound. beilstein-journals.org |
| Automated Optimization | Integration of ML with robotic high-throughput experimentation platforms. beilstein-journals.org | Accelerate the optimization of reaction conditions through autonomous experimental cycles. nih.gov |
Q & A
Basic: What are the primary methodologies for synthesizing 3-Butyl-3-ethylpiperidine, and how can reaction conditions be optimized for reproducibility?
Answer:
Synthesis typically involves nucleophilic substitution or reductive amination pathways. To optimize reproducibility:
- Parameter variation: Systematically test temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., palladium or nickel catalysts) to identify yield-maximizing conditions .
- Analytical validation: Use GC-MS or HPLC to monitor intermediate purity, ensuring byproducts (e.g., unreacted amines) are minimized.
- Replication: Conduct triplicate reactions under identical conditions to assess variability, reporting mean yields with standard deviations .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopic techniques:
- Chromatography:
- HPLC-DAD: Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to resolve impurities.
- Retention time consistency: Cross-reference with certified reference materials if available.
- Quantitative thresholds: Report purity ≥95% (area normalization) with trace solvent residues documented .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Source analysis:
- Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
- Meta-analysis:
- Aggregate data from ≥5 independent studies, applying random-effects models to quantify heterogeneity (I² statistic). Adjust for publication bias via funnel plots .
- Experimental replication:
Advanced: What statistical models are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?
Answer:
- Multivariate regression: Use partial least squares (PLS) to correlate descriptors (e.g., logP, molar refractivity) with activity. Validate with leave-one-out cross-validation (Q² > 0.5) .
- Machine learning:
- Train random forest models on datasets with ≥50 analogs to identify critical substituents. Report feature importance scores (e.g., Gini index) .
- Uncertainty quantification:
- Apply Monte Carlo simulations to estimate confidence intervals for predicted IC₅₀ values, accounting for measurement errors in training data .
Basic: What safety protocols are essential when handling this compound in vitro?
Answer:
- Toxicity screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ < 10 µM warrants containment).
- Handling:
- Waste disposal: Neutralize with 10% acetic acid before incineration.
Advanced: How can researchers design robust dose-response experiments for this compound in neuropharmacological studies?
Answer:
- Dose range-finding:
- Conduct pilot studies using logarithmic spacing (0.1–100 µM) to identify the linear response region.
- Controls:
- Include positive (e.g., memantine for NMDA receptor inhibition) and vehicle controls (DMSO ≤0.1%).
- Endpoint selection:
- Data normalization:
Advanced: What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?
Answer:
- Process analytical technology (PAT):
- QC criteria:
- Require NMR purity >98%, residual solvent levels <500 ppm (ICH Q3C guidelines) .
- Stability studies:
- Accelerate degradation under high humidity (75% RH, 40°C) to establish shelf-life limits .
Basic: How should researchers formulate this compound for aqueous solubility in pharmacokinetic assays?
Answer:
- Co-solvent systems: Use cyclodextrin (e.g., HP-β-CD) at 10% w/v or PEG-400 at 20% v/v to enhance solubility.
- pH adjustment: Dissolve in citrate buffer (pH 3.0) for protonated amine stability.
- Validation: Measure solubility via shake-flask method, reporting equilibrium concentration (mg/mL) at 25°C .
Advanced: How can computational modeling predict the metabolic fate of this compound in hepatic systems?
Answer:
- In silico tools:
- Use GLORY (GastroPlus) to simulate Phase I/II metabolism, prioritizing CYP3A4 and UGT1A1 pathways.
- Docking studies:
- Model interactions with CYP450 isoforms (PDB: 4I3Q) to identify vulnerable sites for oxidation .
- In vitro correlation:
- Validate predictions with human liver microsomes, quantifying metabolites via LC-HRMS .
Basic: What ethical considerations apply to in vivo studies involving this compound?
Answer:
- 3Rs compliance:
- IACUC approval: Submit protocols detailing endpoints, euthanasia methods (e.g., CO₂ inhalation), and analgesia regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
